

In Vivo Efficacy of AKY-1189: A Technical Overview

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Compound of Interest		
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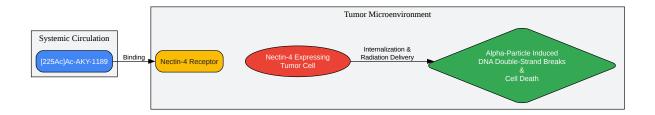
Introduction: This technical guide provides a comprehensive overview of the publicly available in vivo efficacy data for AKY-1189, a novel miniprotein-based radiopharmaceutical targeting Nectin-4. While it is speculated that **LEM-14-1189** may be an internal identifier for AKY-1189, all available preclinical and clinical data refer to AKY-1189. This document synthesizes the mechanism of action, preclinical anti-tumor activity, and the workflow for its clinical application, presenting the information in a format amenable to scientific review and further research.

Core Mechanism of Action

AKY-1189 is a pioneering radiopharmaceutical that leverages a small, engineered protein (miniprotein) to selectively bind to Nectin-4, a cell surface protein overexpressed in a variety of solid tumors with limited expression in healthy tissues.[1][2] The therapeutic iteration, [225Ac]Ac-AKY-1189, delivers the potent alpha-emitting radionuclide Actinium-225 directly to cancer cells.[3] This targeted delivery is designed to maximize tumor cell kill while minimizing off-target radiation exposure to healthy tissues.[4] The platform also includes an imaging agent, typically labeled with Gallium-68 ([68Ga]Ga-AKY-1189) or Copper-64 ([64Cu]Cu-AKY-1189), to visualize Nectin-4 expression in patients and confirm tumor targeting before therapeutic administration.[1][5]

Signaling and Targeting Pathway





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Figure 1: Targeted Delivery of [225Ac]Ac-AKY-1189 to Nectin-4 Expressing Tumor Cells.

Preclinical In Vivo Efficacy

Preclinical studies have demonstrated the anti-tumor efficacy of [225Ac]Ac-AKY-1189. Data presented at the 2024 EORTC-NCI-AACR Symposium indicated that molecules engineered from this platform drive robust anti-tumor efficacy, predicting a wide therapeutic index.[6] While the complete, detailed results from these preclinical studies are not yet publicly available in peer-reviewed publications, a presentation slide has depicted significant tumor growth inhibition in a xenograft model.

Summary of Preclinical Anti-Tumor Activity

Due to the limited public availability of the full dataset, the following table is a representative summary based on a visual depiction from a corporate presentation.[6] The specific cell line, animal model, and detailed treatment regimen have not been fully disclosed.

Treatment Group	Dosing (μCi)	Observation Period (Days)	Tumor Growth Outcome
Vehicle	-	~30	Progressive Tumor Growth
[225Ac]Ac-AKY-1189	1	~30	Significant Tumor Growth Inhibition



Note: This data is illustrative and lacks the detailed statistical analysis and control group information necessary for a full assessment.

Experimental Protocol: Xenograft Efficacy Study (Representative)

A detailed experimental protocol for the in vivo efficacy studies of [225Ac]Ac-AKY-1189 has not been made publicly available. However, a typical xenograft study to evaluate a targeted radiopharmaceutical would likely follow the protocol outlined below.

- 1. Cell Line and Animal Model:
- Cell Line: A human cancer cell line with high Nectin-4 expression (e.g., bladder, breast, or lung cancer cell line) would be selected.
- Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used for establishing tumor xenografts.[7]
- 2. Tumor Implantation and Growth:
- A predetermined number of cancer cells are subcutaneously injected into the flank of each mouse.
- Tumors are allowed to grow to a specified volume before the initiation of treatment.
- 3. Treatment Groups:
- Vehicle Control: Animals receive a non-therapeutic injection to control for any effects of the vehicle solution.
- [225Ac]Ac-AKY-1189 Treatment: Animals receive a specified dose of the therapeutic agent, likely administered intravenously.
- 4. Efficacy Endpoints:
- Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

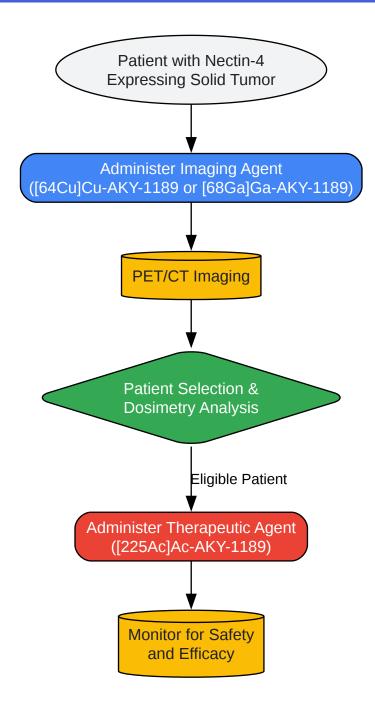


- Body Weight: Animal body weights are monitored as an indicator of toxicity.
- Survival: In some studies, animals may be monitored for survival endpoints.
- 5. Data Analysis:
- Tumor growth curves are plotted for each treatment group.
- Statistical analyses are performed to compare tumor growth between the treatment and control groups.

Clinical Development Workflow

The clinical development of AKY-1189 follows a theranostic approach, where an imaging study precedes therapeutic administration. This allows for patient selection based on Nectin-4 expression and provides dosimetric information to predict potential toxicities.





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Figure 2: Theranostic Workflow for AKY-1189 in Clinical Trials.

Human Biodistribution and Dosimetry Studies

Initial clinical data from a study involving 20 patients with various metastatic cancers has been presented.[8] In this study, patients were imaged with [68Ga]Ga-AKY-1189 to assess tumor uptake and biodistribution.[8] The results from 15 evaluable patients showed that AKY-1189 was well-tolerated with no treatment-emergent adverse events.[8] Importantly, significant tumor



uptake was observed in both primary and metastatic lesions across multiple cancer types, including urothelial, breast, lung, colorectal, and cervical cancers.[1][8] Dosimetry analyses suggested a wide therapeutic index for the therapeutic agent, [225Ac]Ac-AKY-1189.[8]

Experimental Protocol: Human Imaging and Dosimetry Study

- Patient Population: 20 patients with locally advanced or metastatic solid tumors known to express Nectin-4 were enrolled.[8][9]
- Imaging Agent: Patients received an injection of [68Ga]Ga-AKY-1189 for PET/CT imaging to assess biodistribution and tumor uptake.[8][9]
- Dosimetry Agent: A subset of patients also received [177Lu]Lu-AKY-1189 for SPECT/CT imaging to perform dosimetry calculations and predict radiation doses to normal organs from [225Ac]Ac-AKY-1189.[9]
- Imaging Schedule: PET/CT scans were performed at 1, 2, and 3 hours post-injection. SPECT/CT scans were conducted at 3, 24, and 48 hours post-injection.[9]
- Endpoints: The primary goals were to assess safety, biodistribution (tumor and normal organ uptake), and to calculate dosimetry for [225Ac]Ac-AKY-1189.[8]

Summary and Future Directions

AKY-1189 is a promising Nectin-4 targeted radiopharmaceutical with demonstrated preclinical anti-tumor activity and favorable characteristics in initial human imaging studies. The theranostic approach allows for appropriate patient selection and may predict both safety and efficacy. While the currently available public data is encouraging, a full assessment of the preclinical in vivo efficacy requires the publication of detailed study results, including comprehensive quantitative data and complete experimental protocols. The initiation of Phase 1b clinical trials will provide further insights into the safety and therapeutic potential of [225Ac]Ac-AKY-1189 in patients with Nectin-4 expressing solid tumors.[10]

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